Product packaging for O-Allyl-L-homoserine(Cat. No.:)

O-Allyl-L-homoserine

Cat. No.: B13475378
M. Wt: 159.18 g/mol
InChI Key: PWVANPLCFRYAIN-LURJTMIESA-N
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Description

O-Allyl-L-homoserine (CAS 107948-29-8) is a non-proteinogenic amino acid that serves as a versatile chiral building block and precursor in chemical and metabolic research. Its molecular formula is C7H13NO3, with a molecular weight of 159.18 g/mol . The compound features a homoserine backbone, an amino acid that is a central branch-point intermediate in the aspartate pathway for the biosynthesis of essential metabolites like threonine and methionine in microorganisms . The key functional group is the allyl ether, which provides a reactive handle for further chemical modifications. Researchers value this compound for its role in exploring and engineering microbial metabolic pathways. Homoserine and its O-acylated derivatives, such as O-Acetyl-L-homoserine, are pivotal precursors for the microbial production of high-value compounds, including the methionine precursor L-homoserine and platform chemicals like γ-butyrolactone . Furthermore, structurally similar homoserine lactone derivatives are widely studied as autoinducers in bacterial quorum sensing . The allyl functional group makes this particular homoserine derivative a promising substrate for developing novel biocatalysts or for use in synthetic biology, for instance, in the residue-specific incorporation of non-canonical amino acids into proteins to enable site-specific bioconjugation . This product is intended For Research Use Only and is not approved for human or veterinary diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H13NO3 B13475378 O-Allyl-L-homoserine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H13NO3

Molecular Weight

159.18 g/mol

IUPAC Name

(2S)-2-amino-4-prop-2-enoxybutanoic acid

InChI

InChI=1S/C7H13NO3/c1-2-4-11-5-3-6(8)7(9)10/h2,6H,1,3-5,8H2,(H,9,10)/t6-/m0/s1

InChI Key

PWVANPLCFRYAIN-LURJTMIESA-N

Isomeric SMILES

C=CCOCC[C@@H](C(=O)O)N

Canonical SMILES

C=CCOCCC(C(=O)O)N

Origin of Product

United States

Biosynthetic and Metabolic Pathways Involving O Allyl L Homoserine

Homoserine Biosynthesis and Precursor Formation

L-homoserine is a non-proteinogenic α-amino acid that serves as a crucial intermediate in the biosynthesis of essential amino acids. wikipedia.org Its synthesis originates from the central metabolic pathway of L-aspartate.

The biosynthesis of L-homoserine is an integral part of the aspartate metabolic pathway, which also leads to the synthesis of lysine, methionine, and threonine. nih.gov This pathway begins with the amino acid L-aspartate, a product of the tricarboxylic acid (TCA) cycle intermediate, oxaloacetate.

The conversion of L-aspartate to L-homoserine involves three key enzymatic steps:

Phosphorylation: Aspartokinase (EC 2.7.2.4) catalyzes the phosphorylation of L-aspartate to form β-aspartyl-phosphate. This step is a major regulatory point in the pathway.

Reduction: Aspartate-semialdehyde dehydrogenase (EC 1.2.1.11) then reduces β-aspartyl-phosphate to L-aspartate-4-semialdehyde. This intermediate is a critical branch point. wikipedia.org

Final Reduction: Finally, homoserine dehydrogenase (EC 1.1.1.3) reduces L-aspartate-4-semialdehyde to L-homoserine. wikipedia.org

L-aspartate-4-semialdehyde stands as a key juncture, directing metabolic flux either towards L-lysine synthesis or towards the synthesis of L-homoserine and its subsequent derivatives. nih.gov

L-homoserine itself is a pivotal branch-point intermediate, serving as the common precursor for the anabolic pathways of L-methionine and L-threonine. nih.gov The metabolic fate of L-homoserine is determined by the next enzymatic step:

Towards L-Threonine: Homoserine kinase (EC 2.7.1.39) phosphorylates L-homoserine to create O-phospho-L-homoserine. This compound is then converted by threonine synthase (EC 4.2.3.1) into L-threonine. wikipedia.org

Towards L-Methionine: In many bacteria and fungi, the pathway to L-methionine begins with the acylation of L-homoserine. nih.gov Homoserine O-succinyltransferase (MetA) or Homoserine O-acetyltransferase (MetX) converts L-homoserine into O-succinyl-L-homoserine or O-acetyl-L-homoserine, respectively. nih.govwikipedia.org These activated intermediates then proceed through several more steps to yield L-methionine.

This branching represents a critical regulatory node in amino acid metabolism, ensuring a balanced supply of these essential building blocks.

Enzymatic Derivatization of L-Homoserine to O-Allyl-L-Homoserine

While this compound is not a widely documented natural metabolite, its synthesis can be explored through the lens of known enzymatic mechanisms and the principle of enzyme promiscuity. The enzymatic transfer of an allyl group to L-homoserine is analogous to the well-characterized acetylation reaction in the methionine biosynthesis pathway.

Homoserine O-acetyltransferase (MetX, EC 2.3.1.31) is a key enzyme that catalyzes the transfer of an acetyl group from acetyl-CoA to the gamma-hydroxyl group of L-homoserine, forming O-acetyl-L-homoserine. wikipedia.org This enzyme belongs to the α/β hydrolase superfamily. nih.gov

The catalytic mechanism of MetX and the related Homoserine O-succinyltransferase (MetA) typically follows a Ping-Pong kinetic model. nih.govnih.gov The process involves two main steps:

Acyl-Enzyme Intermediate Formation: The acyl group (acetyl or succinyl) is transferred from its CoA donor to a nucleophilic residue in the enzyme's active site (often a serine or cysteine), forming a covalent acyl-enzyme intermediate and releasing CoA. nih.govnih.gov

Acyl Group Transfer: The second substrate, L-homoserine, enters the active site and its hydroxyl group attacks the acyl-enzyme intermediate, transferring the acyl group to form the final O-acylated product.

Given this mechanism, it is biochemically plausible that an analogous allyl transfer could occur. If a hypothetical "allyl-CoA" were available as a substrate, an enzyme with a sufficiently promiscuous acyl-binding pocket might catalyze the formation of this compound through a similar two-step mechanism.

Enzyme promiscuity is the ability of an enzyme to catalyze reactions other than its primary physiological one. This phenomenon is a key driver of metabolic evolution and a valuable tool in synthetic biology. While no specific "Homoserine O-allyltransferase" has been identified, the substrate scope of related enzymes suggests potential.

For instance, studies on downstream enzymes in the methionine pathway have demonstrated significant promiscuity. O-acetylhomoserine sulfhydrylase from Corynebacterium glutamicum, which normally reacts O-acetyl-L-homoserine with sulfide (B99878), can also utilize alternative nucleophiles like azide or even allyl mercaptan to produce azidohomoalanine or S-allyl-homocysteine, respectively. nih.govmdpi.com This indicates that the enzyme's active site can accommodate substrates with structures analogous to the native ones, including those containing an allyl moiety.

Therefore, it is conceivable that a native Homoserine O-acyltransferase, or a laboratory-evolved variant, could accept a donor substrate like allyl-CoA to synthesize this compound, expanding the metabolic repertoire for bio-orthogonal chemistry and metabolic engineering applications.

Metabolic Fates and Downstream Conversions of this compound

The metabolic fate of this compound within a cell is not well-documented, as it is not a known natural intermediate. However, based on its chemical structure and its analogy to other metabolites, several potential downstream conversions can be postulated.

Entry into Methionine Pathway: this compound is a structural analog of O-acetyl-L-homoserine and O-succinyl-L-homoserine, the natural precursors to methionine. nih.govnih.gov It is plausible that it could be recognized by downstream enzymes in this pathway, such as O-acetylhomoserine sulfhydrylase. The promiscuity of this enzyme might lead to the formation of S-allyl-homocysteine if an appropriate sulfur donor is available, or potentially other novel compounds. nih.gov

Hydrolytic Cleavage: Cells contain a wide variety of non-specific esterases and etherases that could potentially hydrolyze the allyl-ether bond. This would regenerate L-homoserine and release allyl alcohol, detoxifying the compound or returning the homoserine core to the cell's metabolic pool.

Lactonization and Degradation: In environments that promote quorum sensing signal degradation, enzymes that metabolize N-acyl-homoserine lactones (AHLs) are present. nih.gov Although this compound is not an AHL, some hydrolases (lactonases or acylases) might exhibit promiscuous activity towards it, potentially cleaving the molecule. For example, some organisms can utilize the acyl group of AHLs as an energy source while metabolizing the homoserine lactone ring. nih.gov A similar degradative pathway could exist for this compound.

The ultimate metabolic fate would likely depend on the specific enzymatic capabilities of the organism and the cellular context in which the compound is introduced.

Data Tables

Table 1: Key Enzymes in L-Homoserine Biosynthesis and Metabolism

Enzyme NameEC NumberFunctionPathway
Aspartokinase2.7.2.4Phosphorylates L-aspartateHomoserine Biosynthesis
Aspartate-semialdehyde dehydrogenase1.2.1.11Reduces β-aspartyl-phosphateHomoserine Biosynthesis
Homoserine dehydrogenase1.1.1.3Reduces L-aspartate-4-semialdehyde to L-homoserineHomoserine Biosynthesis
Homoserine kinase2.7.1.39Phosphorylates L-homoserineThreonine Biosynthesis
Homoserine O-acetyltransferase (MetX)2.3.1.31Acetylates L-homoserineMethionine Biosynthesis
Homoserine O-succinyltransferase (MetA)2.3.1.46Succinylates L-homoserineMethionine Biosynthesis

Hypothetical Conversion to Sulfur-Containing Allyl Analogs (e.g., S-Allyl-L-Homocysteine)

A key metabolic transformation of interest is the conversion of this compound to its thioether analog, S-allyl-L-homocysteine. This conversion is hypothesized to occur through the action of enzymes that typically catalyze the transfer of a sulfur-containing nucleophile to an activated homoserine derivative.

Research has demonstrated the feasibility of a similar conversion in engineered Escherichia coli. In a study focused on the in-cell synthesis of S-allyl-L-homocysteine, the bacterium was endowed with a direct sulfhydration pathway from Corynebacterium glutamicum. When provided with O-acetyl-L-homoserine and allyl mercaptan, the cells successfully synthesized S-allyl-L-homocysteine. nih.gov This process relies on the enzymatic activity of O-acetyl-L-homoserine sulfhydrylase, which catalyzes the nucleophilic substitution of the acetyl group with the allylthiol group.

Based on this precedent, it is highly probable that this compound could serve as a substrate for a similar enzymatic reaction, where the allyl group is displaced by a sulfide ion to form S-allyl-L-homocysteine. The reaction would proceed as follows:

This compound + H₂S → S-Allyl-L-homocysteine + H₂O

This hypothetical conversion underscores the potential for this compound to act as a precursor for the in vivo generation of S-allyl-L-homocysteine, a non-canonical amino acid with applications in biorthogonal chemistry and protein engineering. nih.gov

Integration within Transsulfuration or Direct Sulfhydration Pathways

The metabolism of sulfur-containing amino acids in many organisms proceeds through two primary routes: the transsulfuration pathway and the direct sulfhydration pathway. The potential for this compound to integrate into these pathways is a subject of significant scientific inquiry.

The direct sulfhydration pathway involves the direct fixation of sulfide onto an activated homoserine derivative, such as O-acetyl-L-homoserine or O-succinyl-L-homoserine, to form homocysteine. nih.govnih.gov As discussed previously, the enzymatic machinery of this pathway, particularly O-acetylhomoserine sulfhydrylase, has been shown to accommodate an allyl thiol donor. nih.gov This suggests that this compound could potentially be utilized as a substrate, leading to the formation of S-allyl-L-homocysteine instead of homocysteine.

The transsulfuration pathway , conversely, involves the transfer of the sulfur atom from cysteine to homocysteine via the intermediate cystathionine (B15957). wikipedia.orgnih.gov The initial step in the forward pathway involves the condensation of O-acetyl-L-homoserine or O-succinyl-L-homoserine with cysteine to form cystathionine, a reaction catalyzed by cystathionine γ-synthase. wikipedia.org Given the structural similarity, it is plausible that this compound could compete with the native substrates for the active site of cystathionine γ-synthase. If accepted as a substrate, this would lead to the formation of an allyl-cystathionine analog.

The integration of this compound into these pathways would likely be influenced by the substrate specificity of the involved enzymes and the intracellular concentrations of the compound relative to its natural counterparts.

Enzymatic Activities Catalyzing this compound Transformations

Several key enzymes are implicated in the potential metabolism of this compound. Their known activities with analogous substrates provide a framework for understanding how this synthetic compound might be transformed within a biological system.

EnzymeGene (Example)Typical ReactionPotential Reaction with this compound
Homoserine O-acetyltransferase metX (C. glutamicum)L-homoserine + Acetyl-CoA → O-Acetyl-L-homoserine + CoAL-homoserine + Allyl-CoA → this compound + CoA (Hypothetical)
O-acetylhomoserine sulfhydrylase metY (C. glutamicum)O-Acetyl-L-homoserine + H₂S → L-homocysteine + AcetateThis compound + H₂S → S-Allyl-L-homocysteine + Allyl alcohol (Hypothetical)
Cystathionine γ-synthase metB (E. coli)O-Succinyl-L-homoserine + L-cysteine → Cystathionine + SuccinateThis compound + L-cysteine → Allyl-cystathionine analog + Allyl alcohol (Hypothetical)

The biosynthesis of this compound itself is not a known natural process. However, by analogy to the synthesis of O-acetyl-L-homoserine, it could hypothetically be produced by the action of homoserine O-acetyltransferase if an appropriate allyl donor, such as allyl-CoA, were available.

The key enzyme in the conversion to a sulfur-containing analog is O-acetylhomoserine sulfhydrylase . Studies have shown that this enzyme can utilize allyl mercaptan as a nucleophile to produce S-allyl-L-homocysteine from O-acetyl-L-homoserine. nih.gov This strongly suggests that this compound could also be a substrate for this or similar sulfhydrylases.

Furthermore, cystathionine γ-synthase , a pivotal enzyme in the transsulfuration pathway, could potentially recognize this compound. Its promiscuity towards different acyl-homoserine derivatives would determine the extent of integration into this pathway.

Enzymology and Mechanistic Studies of O Allyl L Homoserine Metabolism

Characterization of Enzymes Involved in O-Homoserine Ester Formation

The formation of O-Allyl-L-homoserine would necessitate an enzyme capable of transferring an allyl group to the hydroxyl moiety of L-homoserine. This function would be carried out by a hypothetical "Homoserine O-Allyltransferase."

While no specific Homoserine O-Allyltransferase has been characterized, its structure and function can be hypothesized based on known homoserine acyltransferases, such as Homoserine O-acetyltransferase (HTA) and Homoserine O-succinyltransferase. nih.govnih.govnih.gov HTA, which catalyzes the first step in methionine biosynthesis in many bacteria and fungi, transfers an acetyl group from acetyl-CoA to L-homoserine. nih.govwikipedia.org

Table 1: Comparison of Known Homoserine Acyltransferases and Hypothetical O-Allyltransferase

Feature Homoserine O-acetyltransferase (HTA) Homoserine O-succinyltransferase (HST) Homoserine O-Allyltransferase (Hypothetical)
Enzyme Family α/β-hydrolase superfamily nih.gov N-acetyltransferase superfamily Likely α/β-hydrolase or another transferase family
Acyl Donor Acetyl-CoA wikipedia.org Succinyl-CoA oup.com Allyl-CoA or other activated allyl donor
Product O-acetyl-L-homoserine wikipedia.org O-succinyl-L-homoserine oup.com This compound
Catalytic Residues Catalytic triad (B1167595) (e.g., Ser, His, Asp) nih.gov Conserved motifs for substrate binding Conserved catalytic triad

| Structural Fold | Core α/β-domain and a lid domain nih.gov | GNAT fold | Core transferase domain with a specialized substrate-binding pocket |

The enzymatic transfer of an allyl group to L-homoserine would likely proceed through a mechanism analogous to other acyltransferases. The reaction would involve the nucleophilic attack of the γ-hydroxyl group of L-homoserine on the carbonyl carbon of an activated allyl donor, such as allyl-CoA.

Mechanistic studies of other enzymatic allyl transfers, such as those catalyzed by cocorrinoid-dependent O-demethylases that exhibit allyl aryl ether cleavage activity, suggest that the reaction could follow a nucleophilic substitution mechanism (S_N2'). asm.org In the context of a transferase, the enzyme's active site would position the L-homoserine hydroxyl group for a direct attack on the allyl donor. The reaction is facilitated by the catalytic residues that activate the hydroxyl group and stabilize the transition state. Palladium-catalyzed decarboxylative allylation, a chemical method for forming allyl ethers under neutral conditions, also provides a model for the formation of a π-allyl complex as a potential intermediate, although enzymatic strategies typically avoid heavy metal catalysts. nih.gov

Investigations into this compound Sulfhydrylases (Hypothetical)

Following its synthesis, this compound could be further metabolized. A key hypothetical enzyme in this process would be an "this compound sulfhydrylase," which would catalyze the replacement of the O-allyl group with a sulfur nucleophile, analogous to the action of O-acetylhomoserine sulfhydrylase (OAHS) in methionine biosynthesis. wikipedia.orgnih.gov

O-acetylhomoserine sulfhydrylase (OAHS), also known as homocysteine synthase, is a pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzyme that catalyzes the conversion of O-acetyl-L-homoserine (OAH) into homocysteine. wikipedia.orgebi.ac.ukuniprot.org This enzyme is a central player in the direct sulfhydrylation pathway of methionine biosynthesis found in various bacteria and fungi. oup.comnih.gov

OAHS enzymes from different microorganisms exhibit notable diversity. For instance, the enzyme from Aspergillus nidulans has a broad substrate specificity with regard to sulfhydryl compounds, whereas the enzyme in Saccharomyces cerevisiae is essential for growth on methionine or cysteine precursors. ptbioch.edu.pl In some organisms like Leptospira meyeri and Corynebacterium glutamicum, the direct sulfhydrylation pathway, which uses OAH, coexists with or replaces the transsulfuration pathway that uses O-succinylhomoserine (OSH) or O-phosphohomoserine (OPH). nih.govoup.commdpi.com The OAHS from L. meyeri (MetY) can utilize OAH and, to a lesser extent, OSH. oup.comuniprot.org A hypothetical this compound sulfhydrylase would likely be a member of this same PLP-dependent enzyme family, which belongs to a distinct clade of Cys/Met metabolism enzymes. ebi.ac.uk

Table 2: Characteristics of O-Acetylhomoserine Sulfhydrylase (OAHS) in Different Microorganisms

Organism Gene Pathway Key Characteristics Reference
Aspergillus nidulans Not specified Alternative Cysteine Synthesis Broad sulfhydryl substrate specificity; not essential for prototrophic growth. ptbioch.edu.pl
Saccharomyces cerevisiae MET17 Methionine Biosynthesis Essential for methionine/cysteine synthesis; also reacts with O-acetylserine. nih.govptbioch.edu.plnih.gov
Leptospira meyeri metY Methionine Biosynthesis Utilizes O-acetylhomoserine and, less efficiently, O-succinylhomoserine. oup.comuniprot.org
Thermotoga maritima TM_0882 Methionine Biosynthesis Produces homocysteine from OAH and H₂S; cannot use L-cysteine as a substrate. uniprot.org

The ability of a hypothetical sulfhydrylase to process this compound would depend critically on the geometry and properties of its active site. The recognition of the allyl group, which is larger and more flexible than the acetyl group of the natural substrate (OAH), would be a key determinant of catalytic efficiency.

Studies on other enzymes demonstrate that active sites can be adapted to recognize allylic substrates. For example, mutations in specific residues of geranylgeranyl diphosphate (B83284) synthase from Sulfolobus acidocaldarius were shown to be involved in the recognition of short allylic substrates. nih.govjst.go.jp The broad substrate specificity observed in some natural OAHS enzymes suggests a degree of plasticity in their active sites. oup.comptbioch.edu.pl The OAHS from L. meyeri can accommodate both O-acetylhomoserine and O-succinylhomoserine, indicating flexibility in recognizing different acyl groups. oup.com This inherent promiscuity is a promising feature, suggesting that a sulfhydrylase could recognize the allyl moiety of this compound, potentially enabling the synthesis of S-allyl-L-homocysteine. nih.govmdpi.com

Enzyme Engineering and Directed Evolution for this compound Production or Degradation

The principles of enzyme engineering and directed evolution offer a clear path toward developing biocatalysts for the production or degradation of this compound. elesztogenetika.com These techniques involve modifying enzyme structures through methods like rational design or random mutagenesis to enhance catalytic activity, alter substrate specificity, or improve stability. elesztogenetika.com

There are successful precedents for engineering enzymes in the methionine biosynthesis pathway. For example, the OAHS from Corynebacterium glutamicum has been utilized in engineered E. coli to produce the non-canonical amino acid L-azidohomoalanine from O-acetyl-L-homoserine and sodium azide. researchgate.net Similarly, metabolic engineering strategies have been employed to synthesize S-allyl-L-homocysteine in vivo by redirecting the methionine pathway in E. coli. nih.govmdpi.com These systems typically involve introducing the genes for homoserine O-acetyltransferase (metX) and O-acetylhomoserine sulfhydrylase (metY) from an organism like C. glutamicum and feeding the cells an appropriate nucleophile, such as allyl mercaptan. nih.govmdpi.comunifiedpatents.com

A similar strategy could be envisioned for this compound. A homoserine O-acyltransferase could be engineered to preferentially accept an allyl donor. Likewise, an O-acylhomoserine sulfhydrylase could be evolved to either efficiently synthesize this compound via a reverse reaction or to degrade it by catalyzing its reaction with various nucleophiles. Screening and selection methods, potentially using fluorescent biosensors or growth-based assays, would be critical for identifying improved enzyme variants. nih.gov

Rational Design of Active Sites for Allyl Specificity

The rational design of enzyme active sites to confer specificity for a particular substrate, such as this compound, is a structured approach grounded in the understanding of the enzyme's structure-function relationship. nih.govresearchgate.net This methodology leverages detailed knowledge of the enzyme's three-dimensional structure and its catalytic mechanism to predict and implement specific mutations that will favor the binding and turnover of a target molecule. nih.gov The goal is to re-engineer the enzyme's catalytic pocket to create an environment that is sterically and electrostatically favorable for the allyl group of this compound over other potential substrates.

The process begins with identifying a suitable scaffold enzyme. Enzymes involved in the metabolism of similar amino acids, such as homoserine O-acetyltransferase or cystathionine (B15957) γ-synthase (CGS), are often chosen as starting points. researchgate.netwikipedia.org These enzymes already possess the basic machinery to recognize the L-homoserine core. For instance, CGS from E. coli catalyzes a γ-replacement reaction on O-succinyl-L-homoserine (OSHS), a molecule structurally related to this compound. researchgate.netnih.gov

Computational modeling and structural analysis are central to rational design. mdpi.com By examining the crystal structure of the chosen parent enzyme, researchers can identify key amino acid residues that form the substrate-binding pocket. Molecular docking simulations can then be used to model how this compound would fit into the active site. These simulations help pinpoint residues that may cause steric hindrance with the allyl group or those that fail to make favorable interactions.

Key strategies in the rational design for allyl specificity include:

Steric Hindrance Modification : Residues with bulky side chains that clash with the allyl group can be mutated to smaller amino acids (e.g., Glycine, Alanine). nih.gov This creates the necessary space to accommodate the allyl moiety. This strategy has been successfully applied to enhance enzyme activity towards bulky substrates in various enzymes like dehydrogenases. nih.gov

Remodeling Interaction Networks : The introduction or removal of hydrogen bonds, hydrophobic interactions, or salt bridges can optimize the binding of the target substrate. researchgate.net For the allyl group, which is nonpolar, enhancing hydrophobic interactions within the binding pocket by substituting polar residues with nonpolar ones can increase binding affinity and specificity.

Altering Active Site Dynamics : Mutations can influence the flexibility and conformational changes of the active site, which are crucial for substrate binding, catalysis, and product release. Modifying residues that line tunnels or channels within the enzyme can affect substrate access and positioning. diva-portal.org

A notable example of re-engineering an enzyme from the homoserine metabolic pathway is the work on Corynebacterium glutamicum homoserine dehydrogenase (HSDH). nih.gov Researchers successfully re-engineered the enzyme's allosteric regulatory site, which naturally binds threonine, to instead respond to L-lysine by predicting and modifying the binding pocket. nih.gov This demonstrates the feasibility of altering the specificity of enzymes within this metabolic context through targeted mutagenesis. nih.gov By applying similar principles—predicting the binding site and using site-directed mutagenesis to alter steric and electronic complementarity—the active site of a suitable enzyme could be rationally engineered to favor the binding and catalytic conversion of this compound.

High-Throughput Screening for Novel Biocatalysts

High-throughput screening (HTS) is an essential strategy for discovering and engineering novel biocatalysts for specific reactions, including the metabolism of this compound. rsc.org Unlike rational design, which relies on prior knowledge of the enzyme's structure, HTS allows for the rapid testing of large libraries of enzyme variants or diverse microbial sources to identify catalysts with desired activities. rsc.orgscienceopen.com This approach is particularly valuable when the precise requirements for catalysis are unknown or when searching for entirely new enzymatic functions. researchgate.net

The HTS workflow generally involves several key steps: library generation, assay development, screening, and hit validation. researchgate.net Libraries can be generated through methods like error-prone PCR or DNA shuffling to create variants of a known enzyme, or they can consist of metagenomic libraries containing genes from a wide range of uncultured microorganisms. researchgate.net

A crucial component of HTS is the development of a sensitive and rapid assay that can detect the desired catalytic conversion. researchgate.net For reactions involving this compound, this would typically involve detecting either the consumption of the substrate or the formation of a specific product. Common HTS detection methods include:

Colorimetric and Fluorometric Assays : These are highly scalable methods where the enzymatic reaction produces a colored or fluorescent signal. researchgate.net This can be achieved through a coupled enzyme system where the product of the primary reaction is converted into a detectable molecule.

Chromatographic Methods : Techniques like LC-MS (Liquid Chromatography-Mass Spectrometry) can directly measure the product, offering high specificity. researchgate.net While traditionally lower in throughput, automation has significantly increased the speed of these analyses. researchgate.net

A powerful HTS strategy applicable to this compound metabolism is substrate multiplexed screening (SUMS). wisc.edu This approach involves testing enzyme activity against a mixture of substrates simultaneously. In a study by Buller et al., a library of 40 homologous enzymes from the versatile γ-substituting ketol-acid (VGK) subfamily was screened for γ-synthase activity. wisc.edu The enzymes were tested with O-acetyl-L-homoserine (OAHS), a close analog of this compound, in the presence of multiple competing thiol nucleophiles. wisc.edu This method allows for the rapid assessment of substrate promiscuity and preference. wisc.edu

The results of such a screen can reveal enzymes with diverse product profiles. For example, in the multiplexed screen with OAHS and various thiols, different enzyme homologs showed varying levels of γ-synthase and γ-lyase activity, producing a range of modified amino acids or α-ketobutyrate. wisc.edu The data below illustrates the kind of product profiles that can be obtained from such a screen.

Table 1: Example Product Profiles from a Substrate Multiplexed Screen with O-Acetyl-L-homoserine and Competing Nucleophiles. wisc.edu
Enzyme HomologPrimary Activity ModePredominant Product(s)Relative α-ketobutyrate Formation (Lyase Activity)
Homolog Aγ-SynthaseProduct from Nucleophile 1Low
Homolog Bγ-Synthase & γ-LyaseProduct from Nucleophile 2Moderate
Homolog Cγ-Lyaseα-ketobutyrateHigh
Homolog Dγ-SynthaseProducts from Nucleophiles 1 & 3Very Low

This type of screening is highly adaptable for finding biocatalysts for this compound. By replacing the acetyl group in the screening substrate with an allyl group, or by including an allyl-containing nucleophile, HTS campaigns can efficiently identify enzymes from large libraries that possess the desired specificity for "allyl" chemistry, accelerating the discovery of novel biocatalysts for industrial and synthetic applications. rsc.org

Synthetic Methodologies for O Allyl L Homoserine

Chemical Synthesis Routes for O-Allyl-L-Homoserine

The chemical synthesis of this compound primarily involves the modification of readily available chiral precursors. These methods focus on the selective allylation of the hydroxyl group of L-homoserine while preserving the stereocenter and protecting other reactive functional groups.

Approaches Utilizing L-Homoserine or L-Homoserine Lactone as Starting Materials

L-homoserine and its cyclic form, L-homoserine lactone, are common starting materials for the synthesis of this compound. A general approach involves the protection of the amino and carboxyl groups of L-homoserine, followed by the allylation of the side-chain hydroxyl group, and subsequent deprotection.

One common strategy begins with the protection of the amino group of L-homoserine lactone. For instance, the trifluoroacetate (B77799) salt of L-homoserine lactone can be treated with di-tert-butyl dicarbonate (B1257347) in the presence of a base like triethylamine (B128534) to yield N-(tert-Butoxycarbonyl)-L-homoserine lactone (Boc-L-homoserine lactone) nih.gov. The lactone can then be opened to expose the hydroxyl and carboxylic acid functionalities for further reaction.

The allylation of the hydroxyl group is typically achieved using an allyl halide, such as allyl bromide, in the presence of a base. A general method for the synthesis of allyl ethers from alcohols involves the use of allyl bromide and solid potassium hydroxide, often without the need for a solvent ias.ac.in. This approach can be adapted for the O-allylation of a suitably protected L-homoserine derivative.

Protecting Group Strategies for this compound Synthesis

The synthesis of this compound necessitates a robust protecting group strategy to selectively functionalize the side-chain hydroxyl group in the presence of the amino and carboxyl groups.

An illustrative protecting group strategy could involve the following steps:

N-protection: The amino group of L-homoserine is protected, for instance, with a Boc group, to yield N-Boc-L-homoserine sigmaaldrich.com.

C-protection: The carboxylic acid is then esterified.

O-allylation: The hydroxyl group of the protected L-homoserine is then allylated using a reagent like allyl bromide in the presence of a suitable base.

Deprotection: Finally, the protecting groups on the amino and carboxyl functionalities are removed to yield this compound.

The selection of orthogonal protecting groups, which can be removed under different conditions, is key to a successful synthesis.

Biocatalytic and Metabolic Engineering Strategies for this compound Production

In recent years, there has been a growing interest in developing biocatalytic and metabolic engineering approaches for the synthesis of non-natural amino acids like this compound. These methods offer the potential for more sustainable and environmentally friendly production processes.

In Vitro Enzymatic Synthesis of this compound

The direct enzymatic synthesis of this compound in vitro presents an attractive route due to the high selectivity and mild reaction conditions offered by enzymes. While the enzymatic synthesis of ethers is known, the specific O-allylation of L-homoserine is a developing area of research google.com.

One potential approach involves the use of O-alkyltransferases that can utilize an allylic substrate. For example, enzymatic allylation of catechols has been achieved using a catechol O-methyltransferase (COMT) with an allylated S-adenosyl-L-methionine (allyl-SAM) analog oup.com. This demonstrates the feasibility of enzymatic allylation, and similar strategies could be explored for L-homoserine by identifying or engineering suitable enzymes. The development of such a biocatalytic process would depend on the discovery of an enzyme with the desired activity or the engineering of an existing enzyme to accept L-homoserine and an allyl donor as substrates.

Whole-Cell Bioconversion and Fermentation Approaches

Metabolic engineering of microorganisms to produce this compound represents a promising strategy for large-scale production from simple carbon sources. This approach would involve engineering a microbial host, such as Escherichia coli, which is already a well-established platform for the production of L-homoserine rsc.orgbeilstein-journals.orgrsc.org.

The production of L-homoserine in E. coli has been significantly improved through various metabolic engineering strategies, including the redirection of carbon flux and the elimination of competing metabolic pathways rsc.org. To produce this compound, a metabolically engineered L-homoserine overproducing strain could be further modified to express an enzyme capable of O-allylation.

This would require the identification of a suitable O-allyltransferase and a biological source of an allyl group donor. The heterologous expression of such an enzyme in an L-homoserine-producing strain could lead to the in vivo synthesis of this compound. While the direct microbial production of this compound has not yet been extensively reported, the successful engineering of E. coli for the production of the related compound, O-acetyl-L-homoserine, suggests the potential of this approach oup.com.

Genetic Pathway Engineering for this compound Accumulation Not Documented in Model Organisms

Following a comprehensive search of scientific literature, there is no available research detailing the genetic pathway engineering of model organisms such as Escherichia coli or Corynebacterium glutamicum for the specific purpose of producing and accumulating this compound.

The existing body of research in metabolic engineering is rich with studies on the production of the precursor, L-homoserine, and its acetylated derivative, O-acetyl-L-homoserine, in both E. coli and C. glutamicum. These studies describe sophisticated genetic strategies, including the overexpression of key enzymes in the aspartate metabolic pathway, the deletion of competing pathways to channel metabolic flux towards L-homoserine, and the optimization of fermentation conditions to achieve high titers of these compounds.

However, the enzymatic allylation of L-homoserine to form this compound via microbial fermentation is not a process that has been described in the available literature. The specific enzymes (allyltransferases) and the metabolic pathways for providing an activated allyl donor group necessary for such a biotransformation have not been identified or engineered in these model organisms for this purpose.

Consequently, it is not possible to provide an article with detailed research findings, data tables, or a discussion on the synthetic methodologies for this compound through genetic engineering in E. coli or C. glutamicum, as the foundational research for such a topic does not appear to have been published.

Biological and Research Applications of O Allyl L Homoserine and Its Analogs

O-Allyl-L-Homoserine as a Non-Canonical Amino Acid (ncAA)

This compound belongs to the category of non-canonical amino acids (ncAAs), which are amino acids not found among the 20 universal protein-building blocks. encyclopedia.pubmdpi.com These unique molecules, also known as unnatural or non-standard amino acids, provide chemists and biologists with powerful tools to expand the functional repertoire of proteins. encyclopedia.pubmdpi.com By introducing ncAAs with novel chemical functionalities—such as allyl groups, ketones, azides, or alkynes—into the primary structure of a protein, researchers can endow these biomolecules with new properties for a wide array of applications. encyclopedia.pubnih.gov The incorporation of ncAAs is a cornerstone of chemical biology, enabling detailed investigation of protein structure and function, and the creation of proteins with enhanced or novel activities. nih.govsioc-journal.cn

The site-specific incorporation of ncAAs like this compound into proteins is achieved by repurposing the cell's natural protein synthesis machinery. researchgate.netresearchgate.net One common strategy involves the use of an engineered aminoacyl-tRNA synthetase (aaRS) and its corresponding transfer RNA (tRNA) pair. nih.gov This orthogonal pair works independently of the host cell's endogenous synthetases and tRNAs, allowing for the specific recognition and insertion of the ncAA in response to a designated codon, often a reassigned stop codon like UAG (amber). researchgate.net

A related analog, S-allyl-L-homocysteine (Sahc), has been successfully integrated into proteins by taking advantage of the methionine biosynthetic pathway. nih.gov In engineered Escherichia coli strains, the translation machinery recognizes Sahc as a methionine analog and incorporates it in response to the AUG start codon. researchgate.netnih.gov This method, known as reprogrammed translation, allows for the residue-specific replacement of methionine with the allyl-containing ncAA. researchgate.net The process can be coupled with in-cell synthesis of the ncAA from simple precursors, such as adding O-acetyl-L-homoserine and allyl mercaptan to the growth medium, creating an efficient and sustainable production system. researchgate.netnih.gov

The true utility of incorporating this compound or its analogs into proteins lies in the chemical reactivity of the allyl group. This functional group serves as a "bioorthogonal handle"—a chemically unique tag that is inert within the complex biological environment of the cell but can be specifically targeted by an external chemical probe. researchgate.netresearchgate.net Bioorthogonal chemistry allows for the precise labeling and modification of proteins in their native environment, including on cell surfaces and inside living cells, without interfering with normal cellular processes. researchgate.netnih.gov

The alkene group within the allyl side chain is particularly useful for bioorthogonal reactions. nih.gov One of the most prominent reactions is the photo-induced thiol-ene coupling, where a thiol-containing molecule is covalently attached to the allyl group upon initiation with light. researchgate.netnih.gov This "click" reaction is highly efficient and specific, enabling the attachment of a wide variety of functional molecules, such as fluorophores for imaging, affinity tags for purification, or drug molecules for targeted delivery. researchgate.netsioc.ac.cn This ability to selectively modify proteins opens up vast possibilities for studying and engineering protein function. sioc.ac.cn

The ability to install a bioorthogonal handle like an allyl group onto a specific protein has significant applications in proteomics and chemical biology. nih.gov Proteomics, the large-scale study of proteins, benefits greatly from methods that can isolate and identify proteins or track their interactions within the cell. nih.goveu-openscreen.eu

By incorporating this compound into a protein of interest and then using a bioorthogonal reaction to attach an affinity tag (like biotin), researchers can selectively pull down that protein from a complex cellular lysate. This allows for the identification of its binding partners and provides insights into its function and interaction networks.

In chemical biology, these methods are used to:

Visualize Proteins: Attaching fluorescent dyes to the allyl handle enables real-time imaging of a protein's location and movement within living cells. researchgate.net

Study Protein-Protein Interactions: Cross-linking agents can be attached to the handle to capture transient interactions between proteins.

Create Novel Bioconjugates: Therapeutic agents or other functional molecules can be precisely attached to proteins, creating new biotherapeutics or research tools. researchgate.net

Immobilize Proteins: Proteins can be covalently attached to surfaces, such as those on biochips, for diagnostic assays and interaction studies. researchgate.net

The development of chemoproteomics relies heavily on such techniques to investigate drug-target interactions and elucidate the mechanism of action for small molecules across the entire proteome. eu-openscreen.eu

Research AreaApplication of this compound HandleSpecific Technique
Proteomics Target protein isolation and identificationAffinity tag attachment via thiol-ene coupling followed by pull-down and mass spectrometry.
Chemical Biology In-vivo protein imagingAttachment of fluorescent probes to visualize protein localization and dynamics. researchgate.net
Drug Discovery Elucidation of drug-target interactionsUsing the handle to study how small molecules interact with specific proteins in a cellular context. eu-openscreen.eu
Biomaterials Surface immobilization of proteinsCovalent attachment of proteins to surfaces for creating biosensors and functional materials. researchgate.net

This compound in Quorum Sensing Research

Quorum sensing (QS) is a cell-to-cell communication system used by bacteria to monitor their population density and coordinate collective behaviors, such as biofilm formation and virulence factor production. plos.orgfrontiersin.org In many Gram-negative bacteria, this communication relies on the production and detection of signaling molecules called N-acyl homoserine lactones (AHLs). nih.govwikipedia.org

AHLs consist of a conserved homoserine lactone (HSL) ring attached to an acyl side chain that varies in length (typically from 4 to 18 carbons) and modification. wikipedia.orgfrontiersin.orgnih.gov This structural variability allows for species-specific communication. The core structure of this compound shares features with the HSL ring, making it and its derivatives potential mimics of natural AHLs. researchgate.netresearchgate.net Researchers design and synthesize structural analogs of AHLs to probe the signaling systems of bacteria. frontiersin.orgmdpi.com By modifying the lactone ring, the central amide bond, or the acyl side chain, scientists can create molecules that either activate (agonists) or block (antagonists) the QS receptors (LuxR-type proteins). nih.govfrontiersin.orgmdpi.com

Given the structural similarity of the homoserine framework, compounds derived from or related to this compound have been investigated as potential modulators of quorum sensing. The goal of this research is to develop quorum quenching (QQ) agents, which interfere with bacterial communication to reduce pathogenicity without killing the bacteria, a strategy that may reduce the selective pressure for developing antibiotic resistance. rsc.orgnih.gov

Synthetic AHL analogs are screened for their ability to either promote or inhibit QS-controlled processes, such as bioluminescence in Vibrio fischeri or virulence factor production in Pseudomonas aeruginosa. nih.govfrontiersin.org An agonist would bind to the LuxR-type receptor and activate gene expression, mimicking the natural AHL. frontiersin.org Conversely, an antagonist would bind to the receptor but fail to activate it, thereby competitively blocking the natural signaling molecule from binding and shutting down the QS pathway. frontiersin.orgresearchgate.net For example, studies have shown that certain synthetic AHL analogs can effectively inhibit biofilm formation, a key virulence trait in many pathogenic bacteria. frontiersin.org The exploration of compounds like this compound and its derivatives is part of a broader strategy to identify novel anti-virulence therapies that target bacterial communication. researchgate.netnih.gov

Compound FamilyRole in Quorum Sensing ResearchMechanism of Action
N-Acyl Homoserine Lactones (AHLs) Natural signaling molecules in Gram-negative bacteria. wikipedia.orgBind to LuxR-type receptors to activate gene expression at high cell density. nih.gov
AHL Analogs (General) Tools to study and modulate QS pathways. frontiersin.orgmdpi.comCan act as agonists (activators) or antagonists (inhibitors) of QS receptors. researchgate.netfrontiersin.org
This compound Derivatives Potential quorum quenching agents.Explored for their ability to antagonize AHL receptors due to structural similarity.

Effects on Bacterial Gene Regulation and Biofilm Formation Studies

Analogs of this compound, particularly N-acyl-L-homoserine lactones (AHLs), are pivotal signaling molecules in bacterial quorum sensing (QS), a cell-to-cell communication system that coordinates gene expression with population density. wikipedia.orgmdpi.comfrontiersin.org This regulation is crucial for various bacterial behaviors, including the formation of biofilms, which are communities of bacteria encased in a self-produced matrix. nih.govresearchgate.netigem.org

AHL-mediated QS systems, such as the LuxI/LuxR system first identified in Vibrio fischeri, are integral to the expression of genes related to virulence, motility, and biofilm development in numerous Gram-negative bacteria. wikipedia.orgmdpi.comnih.gov The LuxI-type enzymes synthesize specific AHL molecules, which, upon reaching a threshold concentration, bind to LuxR-type protein receptors. wikipedia.orgigem.org This complex then acts as a transcription factor, modulating the expression of target genes. igem.org

Research has demonstrated that interfering with AHL signaling can disrupt these processes. Analogs of AHLs have been developed and studied for their ability to inhibit QS and, consequently, biofilm formation. For instance, certain synthetic AHL analogues have been shown to downregulate the expression of virulence factors and alter biofilm morphology in Pseudomonas aeruginosa. nih.gov Studies on Acinetobacter baumannii reveal that its AHL-based QS system is essential for the later stages of biofilm formation, and the addition of AHLs can stimulate the expression of pili required for biofilm development. frontiersin.org The table below summarizes findings on the effects of AHLs and their analogs on various bacteria.

Bacterial SpeciesAHL Analog/Related CompoundObserved EffectReference(s)
Pseudomonas aeruginosaSynthetic AHL analogues (e.g., with aromatic moieties)Inhibition of LasR-based QS system and biofilm formation. nih.gov
Pseudomonas aeruginosaAjoene (allyl sulfide (B99878) from garlic)Affects QS-regulated genes and synergizes with antibiotics to kill biofilm-encapsulated cells. nih.gov
Acinetobacter baumanniiAbaI-produced AHLsEssential for later stages of biofilm formation; exogenous AHLs stimulate Csu pili expression. frontiersin.org
Porphyromonas gingivalisC12-HSL analoguesInhibited growth and biofilm formation. nih.gov
Salmonella spp.Various AHLs (C6-HSL, C8-HSL, etc.)Increase expression of the rck gene, enhancing adherence and biofilm formation. mdpi.com

These studies underscore that molecules structurally related to this compound can significantly impact bacterial gene regulation, offering a strategy to control biofilm formation and virulence in pathogenic bacteria. nih.govresearchgate.net

This compound as a Research Tool for Metabolic Pathway Probing

The structural similarity of this compound to key metabolic intermediates makes it a valuable tool for investigating complex biochemical networks, particularly those involving amino acid metabolism.

This compound serves as an analog to O-acetyl-L-homoserine (OAH) and O-succinyl-L-homoserine (OSH), which are critical intermediates in the biosynthesis of methionine and other amino acids of the aspartate family. nih.govijournals.cnresearchgate.netmedchemexpress.com Enzymes in this pathway, such as homoserine O-acetyltransferase (MetX) and O-acetylhomoserine sulfhydrylase (MetY), catalyze the conversion of homoserine into precursors for methionine. uniprot.orgnih.gov

Researchers have exploited these pathways to trace metabolic flow and for bioorthogonal chemistry. A notable application involves the in-cell synthesis of the non-canonical amino acid S-allyl-L-homocysteine (Sahc). nih.govresearchgate.net In this approach, host organisms like Escherichia coli are engineered with key enzymes from the methionine biosynthetic pathway. nih.gov By providing O-acetyl-homoserine and allyl mercaptan in the growth medium, the cell's metabolic machinery is redirected to synthesize Sahc. nih.govresearchgate.net The allyl group acts as a chemical tag, allowing researchers to track the incorporation of this unnatural amino acid into proteins and probe the dynamics of protein synthesis and metabolism. nih.gov This methodology highlights how an acylated homoserine derivative can be used to introduce a specific, traceable functional group into the cell's metabolic and translational systems. nih.govresearchgate.net

The aspartate metabolic network, which produces essential amino acids like methionine, threonine, and lysine, is a tightly regulated system often controlled by feedback inhibition of key enzymes like aspartate kinase (AK) and homoserine dehydrogenase (HSD). researchgate.netnih.govresearchgate.net Introducing an analog like this compound can perturb this delicate balance, providing insights into the network's regulatory architecture.

Metabolic engineering studies aimed at overproducing O-acetyl-L-homoserine (OAH) in E. coli and Corynebacterium glutamicum illustrate this principle. nih.govnih.govnih.gov To increase the yield of OAH, researchers disrupt competing pathways and enhance the expression of enzymes like homoserine acetyltransferase. nih.govnih.gov These manipulations intentionally perturb the natural metabolic flux, causing the accumulation of a desired intermediate. For example, redirecting the carbon flux of central metabolism is necessary to balance the pools of homoserine and acetyl-CoA for efficient OAH synthesis. nih.govnih.gov Analyzing the resulting metabolic changes, such as the accumulation or depletion of other amino acids and intermediates in the network, reveals the interconnectedness and regulatory logic of the pathway. nih.gov Using this compound or its precursors as a metabolic probe would similarly create perturbations, allowing for detailed study of enzyme specificity and the consequences of redirecting metabolic flux within the aspartate family network. nih.govmdpi.com

Biotechnological and Synthetic Biology Applications

The unique chemical properties of this compound and its precursors make them valuable molecules in the fields of biotechnology and synthetic biology.

Metabolic engineering has successfully established microbial platforms for the production of O-acetyl-L-homoserine (OAH), which is recognized as an important platform intermediate for valuable chemicals. nih.govnih.gov Engineered strains of E. coli and C. glutamicum have been developed to produce significant quantities of OAH from simple carbon sources like glucose. nih.govnih.gov This OAH can then serve as a precursor for the synthesis of methionine, homoserine lactone, and other chemicals like 1,4-butanediol. nih.govnih.gov

Following this paradigm, a bioproduction platform for this compound could be designed. Such a platform would enable the synthesis of various allyl-containing compounds. A clear demonstration of this concept is the engineered in vivo production of S-allyl-homocysteine (Sahc). nih.govresearchgate.net In this system, metabolically engineered E. coli uses O-acetyl-homoserine as a building block, combining it with an allyl donor to produce Sahc. nih.govresearchgate.net This demonstrates the feasibility of using the cell's machinery to incorporate an allyl group onto a homoserine backbone, creating a value-added, functionalized molecule. A dedicated platform for this compound itself would provide a versatile building block for the biotechnological production of novel chemicals and materials.

The allyl functional group of this compound is particularly useful in polymer chemistry, enabling the synthesis of functional and biodegradable polypeptides. The allyl group can participate in highly efficient and specific chemical reactions, such as thiol-ene "click" chemistry, allowing for the post-polymerization modification of the resulting material. acs.orgrsc.org

The synthesis of polypeptides from N-carboxyanhydride (NCA) monomers is a common method for creating bio-based polymers. acs.orgmdpi.com Research has shown that NCAs derived from allyl-functionalized amino acids, including S-allyl-L-cysteine and the homologous S-allyl-D/L-homocysteine, can be polymerized. acs.org These alkene-containing polymers can then be modified. For example, polypeptides with pendant allyl groups can be functionalized by reacting them with thiol-containing molecules, allowing for the attachment of drugs, targeting ligands, or other functional moieties. rsc.orgmdpi.com This approach has been used to create water-soluble copolymers with cell-penetrating properties. rsc.org The ability to create a homoserine-based polymer with a reactive allyl handle makes this compound a valuable monomer for developing advanced, customizable biomaterials, hydrogels, and polymer-drug conjugates. rsc.orgmdpi.com

Advanced Analytical and Characterization Methodologies for O Allyl L Homoserine

High-Resolution Mass Spectrometry for Identification and Quantification

High-resolution mass spectrometry (HRMS) stands as a cornerstone for the sensitive and specific analysis of O-Allyl-L-homoserine. Its ability to provide accurate mass measurements allows for the confident identification and differentiation of this compound from other structurally similar molecules. wgtn.ac.nz When coupled with liquid chromatography (LC), HRMS offers a powerful platform for both targeted and non-targeted analyses in complex biological matrices.

Development of Targeted and Non-Targeted LC-MS/MS Methods

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a principal technique for the detection and quantification of this compound. scispace.comlibretexts.org While specific methods for this compound are not extensively documented, the well-established methodologies for the analysis of the structurally related N-acyl-L-homoserine lactones (AHLs) provide a strong framework. unl.eduplos.orgnih.govnih.gov

Targeted Methods: In a targeted approach, such as multiple reaction monitoring (MRM), specific precursor-to-product ion transitions for this compound are monitored. This method offers high sensitivity and selectivity, making it ideal for quantifying known analytes in complex samples. wiley-vch.de The selection of precursor ions would be based on the protonated molecule [M+H]⁺ of this compound, and product ions would be generated through collision-induced dissociation (CID). Common fragments would likely arise from the loss of the allyl group or cleavage of the homoserine backbone.

Non-Targeted Methods: Non-targeted LC-MS/MS strategies aim to detect a broader range of molecules, including unknown or unexpected derivatives of this compound. unl.edunih.gov Techniques like parallel reaction monitoring (PRM) utilize high-resolution mass analyzers to acquire full scan MS and MS/MS spectra of all ions within a specified mass range. unl.eduplos.org This allows for retrospective data analysis to identify novel compounds based on characteristic fragmentation patterns. For this compound and its potential metabolites, this approach would involve searching for the characteristic mass of the homoserine core and specific neutral losses associated with the allyl group. unl.edu

A typical LC-MS/MS method for compounds similar to this compound would employ a reversed-phase C18 column with a gradient elution using a mobile phase consisting of water and an organic solvent like methanol (B129727) or acetonitrile, often with additives such as formic acid to improve ionization. plos.orggoogle.com

Table 1: Illustrative LC-MS/MS Parameters for Analysis of Homoserine Derivatives

ParameterSetting
Chromatography
ColumnReversed-phase C18 (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Gradient5-95% B over 10 minutes
Flow Rate0.3 mL/min
Mass Spectrometry
Ionization ModePositive Electrospray Ionization (ESI+)
Scan TypeTargeted (MRM) or Non-targeted (PRM/Full Scan)
Precursor Ion [M+H]⁺To be determined for this compound
Collision EnergyOptimized for fragmentation
DetectionHigh-resolution mass analyzer (e.g., Orbitrap, Q-TOF)

This table presents hypothetical yet representative parameters based on methods for similar analytes.

Isotopic Labeling Strategies for Metabolomic Flux Analysis

Stable isotope labeling is a powerful tool for tracing the metabolic fate of this compound within a biological system, a field known as metabolomic flux analysis. google.comrsc.orglibretexts.orgnih.gov By introducing a labeled version of this compound (e.g., containing ¹³C or ¹⁵N), researchers can track its incorporation into downstream metabolites. google.com

The analysis of mass isotopomer distributions by HRMS allows for the elucidation of metabolic pathways and the quantification of metabolic fluxes. rsc.org For instance, if this compound is a substrate for an enzyme, the labeled allyl or homoserine moiety can be traced into the product molecules. This approach provides dynamic information about the activity of metabolic pathways, which cannot be obtained from static concentration measurements alone. msu.edu While specific applications to this compound are not widely reported, the principles of metabolic flux analysis are well-established and directly applicable. rsc.orglibretexts.orgnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural elucidation and conformational analysis of this compound in solution. libretexts.orgmsu.edunih.gov Through the analysis of ¹H and ¹³C NMR spectra, the precise connectivity of atoms can be determined.

The ¹H NMR spectrum of this compound would exhibit characteristic signals for the protons of the allyl group (vinylic and allylic protons) and the homoserine backbone (α-proton, β-protons, and γ-protons). Chemical shifts and spin-spin coupling constants provide detailed information about the local electronic environment and dihedral angles between adjacent protons, respectively. libretexts.orgauremn.org.br

Table 2: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
α-CH3.5 - 4.050 - 55
β-CH₂1.8 - 2.230 - 35
γ-CH₂3.5 - 4.065 - 70
Allyl -CH₂-4.0 - 4.570 - 75
Allyl =CH-5.8 - 6.2130 - 135
Allyl =CH₂5.1 - 5.4115 - 120
C=O-170 - 175

These are estimated chemical shift ranges and can vary based on solvent and other experimental conditions.

Chromatographic Separations (HPLC, GC) Coupled with Advanced Detection

Chromatographic techniques are fundamental for the separation and purification of this compound from complex mixtures prior to its detection and quantification.

High-Performance Liquid Chromatography (HPLC): HPLC is the most common chromatographic technique for the analysis of amino acids and their derivatives. nih.govgoogle.comnih.gov For this compound, reversed-phase HPLC using a C18 or similar stationary phase is typically employed. nih.gov Separation is achieved based on the polarity of the analyte, with a polar mobile phase leading to earlier elution. Detection can be accomplished using UV detectors, especially after derivatization with a chromophore, or more universally with mass spectrometry. researchgate.net Chiral HPLC methods can also be developed to separate the L- and D-enantiomers of this compound if required. nih.gov

Gas Chromatography (GC): Gas chromatography, typically coupled with mass spectrometry (GC-MS), can also be used for the analysis of this compound, although it requires derivatization to increase the volatility of the amino acid. tandfonline.commdpi.comresearchgate.net Common derivatization agents include silylating reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). tandfonline.com The resulting derivatized compound can be separated on a non-polar capillary column and identified based on its retention time and mass spectrum. tandfonline.com

Enzymatic Assays for Kinetic and Mechanistic Characterization of this compound Reactions

Enzymatic assays are essential for characterizing the interactions of this compound with enzymes, including determining kinetic parameters and elucidating reaction mechanisms. libretexts.orgnih.gov While specific enzymes that act on this compound are not well-documented, methods used for studying enzymes that process similar substrates, such as O-succinyl-L-homoserine or O-acetyl-L-homoserine, can be adapted. nih.govresearchgate.netnih.govwisc.edu

For example, cystathionine (B15957) γ-synthase catalyzes a γ-replacement reaction on O-succinyl-L-homoserine. nih.govnih.gov An assay to test if this compound is a substrate for this or a similar enzyme would typically involve incubating the enzyme with this compound and a potential nucleophile. The reaction progress can be monitored by measuring the depletion of the substrate or the formation of the product over time using HPLC or LC-MS. researchgate.net

Kinetic Analysis: By measuring the initial reaction rates at various substrate concentrations, key kinetic parameters such as the Michaelis constant (Kₘ) and the maximum reaction velocity (Vₘₐₓ) can be determined using Michaelis-Menten kinetics. libretexts.org These parameters provide insights into the enzyme's affinity for this compound and its catalytic efficiency.

Table 3: Components of a Hypothetical Enzymatic Assay for an this compound-Utilizing Enzyme

ComponentPurposeExample Concentration
BufferMaintain optimal pH50 mM Phosphate (B84403) Buffer, pH 7.5
EnzymeCatalyst1 - 10 µg/mL
This compoundSubstrate0.1 - 10 mM
Co-substrate/NucleophileSecond reactant (if applicable)Variable
Cofactor (e.g., PLP)Required for enzyme activity50 µM

This structured approach to enzymatic characterization is crucial for understanding the biological transformations of this compound.

Future Research Directions and Translational Opportunities for O Allyl L Homoserine

Discovery of Novel Biological Activities Beyond Canonical Pathways

While O-Allyl-L-homoserine is recognized as an intermediate in the biosynthesis of certain amino acids, its potential for broader biological activities remains an exciting area of investigation. Future research will likely focus on uncovering non-canonical pathways and novel functions for this compound. The allyl group, for instance, is a reactive moiety that could participate in unique enzymatic or non-enzymatic reactions within the cell, potentially leading to the formation of previously uncharacterized metabolites with distinct biological roles.

The exploration of this compound's influence on cellular processes beyond its established metabolic role is a key avenue for future studies. This includes investigating its potential as a signaling molecule, similar to how derivatives of its parent compound, L-homoserine, such as N-acyl-homoserine lactones (AHLs), act as quorum-sensing molecules in bacteria. researchgate.netnih.govtandfonline.com Research into whether this compound or its metabolites can modulate these or other cell-to-cell communication pathways could reveal new layers of biological regulation.

Furthermore, the structural similarity of this compound to other biologically active molecules suggests it may have as-yet-undiscovered targets. For example, its analog, S-allyl-L-cysteine (SAC), a compound found in garlic, exhibits a range of biological activities, including antioxidant and anti-inflammatory properties. nih.gov Investigating whether this compound shares any of these or possesses other unique bioactivities is a promising direction. Techniques such as activity-based protein profiling and chemoproteomics could be employed to identify novel protein binding partners and uncover its molecular mechanisms of action.

Interdisciplinary Approaches Integrating Chemical Biology, Microbiology, and Synthetic Biology

The study of this compound is poised to benefit significantly from interdisciplinary approaches that merge chemical biology, microbiology, and synthetic biology. frontiersin.org These integrated strategies can provide a more comprehensive understanding of the compound's synthesis, function, and potential applications.

Chemical biology offers powerful tools to synthesize this compound analogs and probes. chemimpex.comnih.gov These can be used to study its interactions with cellular components and to dissect its metabolic pathways. For example, the development of "clickable" or fluorescently tagged versions of this compound would enable researchers to visualize its localization within cells and identify its binding partners. Moreover, chemical synthesis allows for the creation of stapled peptides, where this compound can be used as a linker to stabilize helical structures in peptides, enhancing their biological activity. nii.ac.jpacs.orgmdpi.com

Microbiology provides the context for understanding the natural roles of this compound. Many microorganisms are known to produce and utilize homoserine derivatives. chemimpex.com Investigating the microbial pathways that synthesize and metabolize this compound can shed light on its ecological significance. For instance, understanding its role in microbial communities, such as in the context of quorum sensing or as a nutrient source, could have implications for managing microbial populations in various environments, from soil to the human gut. researchgate.netnih.gov

Synthetic biology enables the engineering of microorganisms to produce this compound and its derivatives in a controlled manner. nih.govresearchgate.net By introducing and optimizing biosynthetic pathways in host organisms like Escherichia coli or Corynebacterium glutamicum, researchers can create microbial cell factories for the sustainable production of these compounds. nih.gov This approach not only facilitates the large-scale production of this compound for further research but also opens the door to creating novel derivatives with enhanced or entirely new functionalities. biorxiv.org For instance, engineered microbes could be designed to produce specific this compound-based compounds for use as pharmaceuticals or in biomaterials.

Exploration of this compound in Diverse Organisms and Ecosystems (e.g., Plant Biochemistry)

The presence and function of this compound are not limited to microbial systems. Exploring its role in a wider range of organisms and ecosystems, particularly in plant biochemistry, presents a significant research opportunity. figshare.comacs.org

In plant biochemistry , L-homoserine and its derivatives are known to be involved in amino acid metabolism and stress responses. chemimpex.com Investigating the potential presence and role of this compound in plants could reveal new metabolic pathways or regulatory functions. For example, it could be involved in plant-microbe interactions, acting as a signaling molecule or a nutrient exchanged between the plant and its associated microbiome. tandfonline.com Metabolomic studies of plant tissues, particularly under different environmental conditions or in response to microbial colonization, could help identify and quantify this compound and elucidate its physiological relevance. A study on olive xylem sap, for instance, identified O-acetyl-L-homoserine, a related compound, suggesting the potential for other acylated homoserine derivatives to be present and functionally important in plants. unibas.it

Beyond plants, the exploration of this compound in diverse ecosystems is warranted. This includes environments such as soil, marine sediments, and the gut of various animals. In these complex microbial communities, this compound could play a role in interspecies communication, competition, or symbiosis. For example, as a derivative of homoserine, it could be a precursor to or a modulator of N-acyl-homoserine lactones (AHLs), which are key signaling molecules in bacterial quorum sensing. researchgate.netnih.gov Understanding the distribution and flow of this compound in these ecosystems could provide insights into the chemical ecology that governs microbial community structure and function.

Development of this compound-Based Probes for Cellular Imaging and Diagnostics

The unique chemical structure of this compound, particularly its allyl group, makes it an excellent candidate for the development of chemical probes for cellular imaging and diagnostic applications.

The allyl group provides a "handle" for bioorthogonal chemistry, allowing for the specific attachment of reporter molecules such as fluorophores or biotin. nih.gov This can be achieved through reactions like thiol-ene coupling, which is highly efficient and can be performed under biological conditions. researchgate.net By feeding cells with a modified version of this compound that can be subsequently "clicked" to a fluorescent dye, researchers can visualize its uptake, localization, and metabolism within living cells in real-time. This approach, known as bioorthogonal non-canonical amino acid tagging (BONCAT), has been successfully used with other non-canonical amino acids to study protein synthesis and other cellular processes.

In the context of diagnostics , this compound-based probes could be developed to detect specific enzymatic activities or metabolic states. For example, if a particular enzyme is found to specifically process this compound, a probe could be designed to release a detectable signal upon cleavage by that enzyme. This could be useful for identifying cells with altered metabolic pathways, such as in cancer or metabolic disorders. Furthermore, given the role of homoserine derivatives in bacterial communication, probes based on this compound could potentially be used to detect and image bacterial populations, which may have applications in diagnosing infectious diseases.

Uncovering Regulatory Networks Governing this compound Levels

Understanding how the cellular levels of this compound are controlled is crucial for elucidating its biological function and for engineering its production. Future research in this area will focus on identifying and characterizing the regulatory networks that govern its biosynthesis, degradation, and transport.

The biosynthesis of this compound is likely linked to the central metabolic pathways that produce its precursors, L-homoserine and an allyl donor. L-homoserine itself is an intermediate in the biosynthesis of essential amino acids like methionine and threonine. wikipedia.org Therefore, the enzymes and regulatory proteins that control the flux through these pathways will indirectly affect the availability of L-homoserine for O-allylation. For example, the activity of homoserine dehydrogenase, which produces L-homoserine, is often subject to feedback inhibition by downstream products like threonine. wikipedia.org

The specific enzymes responsible for the allylation of L-homoserine are a key area of investigation. Identifying the genes that encode these enzymes will allow for studies on their regulation at the transcriptional and post-transcriptional levels. It is possible that the expression of these genes is controlled by specific transcription factors that respond to the availability of substrates or to cellular signals. In some bacteria, the expression of genes involved in the production of N-acyl-homoserine lactones is regulated by quorum sensing, creating a feedback loop. nih.gov A similar regulatory mechanism could be in place for this compound.

Q & A

Basic Research Questions

Q. What established protocols are recommended for synthesizing O-Allyl-L-homoserine in laboratory settings?

  • Methodological Answer : Synthesis typically involves coupling reactions using anhydrous solvents (e.g., acetonitrile) and reagents like dimethyl allylphosphonate. For example, allyl groups can be introduced via nucleophilic substitution under controlled pH and temperature (50°C). Post-reaction, purification via flash chromatography (e.g., Biotage Isolera One) ensures product isolation. Structural validation requires 1^1H, 13^13C, and 31^31P NMR to confirm allyl group integration and esterification, supplemented by HPLC (≥95% purity thresholds) .

Q. Which analytical techniques are most effective for characterizing this compound purity and structural integrity?

  • Methodological Answer :

  • NMR Spectroscopy : 1^1H NMR identifies proton environments (e.g., allyl protons at δ 5.2–5.8 ppm), while 13^13C NMR confirms carbonyl and allyl carbons. 31^31P NMR is critical for phosphonate derivatives.
  • 2D Experiments : COSY and HSQC resolve coupling patterns and carbon-proton correlations.
  • HPLC : Reverse-phase columns with UV detection ensure purity, validated against retention time and peak area thresholds .

Q. What are the optimal storage conditions to prevent this compound degradation?

  • Methodological Answer : Store lyophilized samples at –20°C in inert atmospheres (argon/nitrogen) to prevent oxidation. Aqueous solutions should be buffered at neutral pH (6.5–7.5) and used within 48 hours. Stability assays under accelerated conditions (e.g., 40°C for 72 hours) can predict shelf life, monitored via HPLC .

Advanced Research Questions

Q. How can contradictory data on this compound stability under varying pH be systematically resolved?

  • Methodological Answer :

  • Controlled pH Studies : Conduct stability assays across pH 3–10, sampling at intervals (0, 24, 48 hours). Use LC-MS to quantify degradation products.
  • Statistical Modeling : Apply ANOVA to identify pH-dependent degradation trends. Replicate experiments ≥3 times to assess reproducibility.
  • Mechanistic Probes : Employ 18^18O isotopic labeling to trace hydrolysis pathways under acidic/alkaline conditions .

Q. What experimental approaches validate this compound's role in microbial cross-linking or metabolic pathways?

  • Methodological Answer :

  • Gene Knockout Models : Delete homologs of lysyl oxidase in microbial strains and compare cross-link formation via SDS-PAGE or mass spectrometry.
  • Isotopic Tracers : Use 13^{13}C-labeled this compound in metabolic flux analysis to track incorporation into biomass or secondary metabolites.
  • Enzyme Assays : Purify recombinant enzymes (e.g., transferases) and measure kinetic parameters (KmK_m, VmaxV_{max}) for allyl group transfer .

Q. How do metal ions influence this compound reactivity in cross-linking reactions?

  • Methodological Answer :

  • Ion Screening : Test divalent cations (Mg2+^{2+}, Ca2+^{2+}, Fe2+^{2+}) at physiological concentrations (0.1–10 mM) in buffered systems. Monitor reaction rates via UV-Vis (e.g., Schiff base formation at 280 nm).
  • Spectroscopic Probes : EPR or XAS can identify metal-coordination sites.
  • Computational Modeling : DFT calculations predict binding affinities and transition states for metal-allyl interactions .

Guidance for Experimental Design & Data Analysis

  • Handling Data Contradictions : Cross-validate results using orthogonal techniques (e.g., NMR vs. XRD for structural confirmation). Pre-register hypotheses to mitigate bias .
  • Reproducibility : Document reaction conditions (solvent purity, humidity) and instrument calibration logs. Share raw data and code via repositories like Zenodo .

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